2-Propyn-1-one, 3-bromo-1-phenyl-
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Overview
Description
2-Propyn-1-one, 3-bromo-1-phenyl- is an organic compound with the molecular formula C9H5BrO. It is a brominated derivative of phenylpropynone and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a bromine atom attached to the propyne moiety and a phenyl group attached to the carbonyl carbon.
Preparation Methods
The synthesis of 2-Propyn-1-one, 3-bromo-1-phenyl- can be achieved through several methods. One common approach involves the bromination of 1-phenyl-2-propyn-1-one using bromine or other brominating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Propyn-1-one, 3-bromo-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds with alkynes or aryl halides
Scientific Research Applications
2-Propyn-1-one, 3-bromo-1-phenyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 3-bromo-1-phenyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form intermediates such as enolates or carbocations, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
2-Propyn-1-one, 3-bromo-1-phenyl- can be compared with other similar compounds such as:
3-Bromo-1-phenyl-1-propene: This compound has a similar structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
3-Phenyl-2-propyn-1-amine: This compound contains an amine group instead of a carbonyl group, leading to different reactivity and applications.
2-Bromo-1-phenyl-pentan-1-one: This compound has a longer carbon chain and different reactivity due to the presence of additional carbon atoms
Properties
CAS No. |
3876-61-7 |
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Molecular Formula |
C9H5BrO |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C9H5BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H |
InChI Key |
YUEQUSHHDZRNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CBr |
Origin of Product |
United States |
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